![molecular formula C13H19NO2S B4622570 1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622570.png)

1-[(4-methylbenzyl)sulfonyl]piperidine

Descripción general

Descripción

Synthesis Analysis

- A novel compound, 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, was synthesized, providing insights into the synthetic process of related compounds (Xue Si-jia, 2011).

- 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by substituting benzhydryl chlorides with 4-(3-(piperidin-4-yl)propyl)piperidine, followed by N-sulfonation (Vinaya et al., 2009).

Molecular Structure Analysis

- The crystal structure of similar compounds shows a monoclinic system, revealing the nonplanar nature and chair conformation of the piperidine ring, which is crucial in understanding the molecular structure of 1-[(4-methylbenzyl)sulfonyl]piperidine (Girish et al., 2008).

Chemical Reactions and Properties

- The synthesis and reaction of 1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol provide insights into the chemical reactions and properties of sulfonyl substituted piperidine compounds (Girish et al., 2008).

Physical Properties Analysis

- The physical properties of these compounds can be inferred from their crystalline structure and molecular weight as analyzed in the synthesis studies. For example, the monoclinic crystal system and specific geometric parameters provide information about their physical state and stability (Girish et al., 2008).

Chemical Properties Analysis

- The chemical properties can be deduced from the synthesis and molecular structure analysis. The involvement of sulfonyl and piperidine groups indicates specific reactivity patterns and chemical behaviors (Vinaya et al., 2009).

Aplicaciones Científicas De Investigación

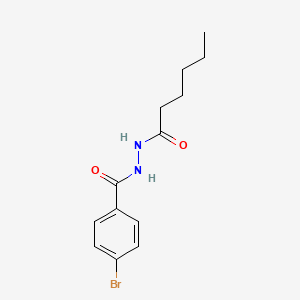

Microwave-assisted Synthesis of Sulfonyl Hydrazones

A study highlighted the synthesis of novel sulfonyl hydrazone compounds containing piperidine derivatives. These compounds exhibited significant antioxidant and anticholinesterase activities. The research provides valuable insights into the role of the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry, potentially offering new directions for drug development (Karaman et al., 2016).

Anticancer Activity of Piperidine Derivatives

Another study focused on the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluating them as promising anticancer agents. The findings suggest that these compounds, especially when bearing the 1-[(4-methylphenyl)sulfonyl] group, have significant potential in cancer therapy (Rehman et al., 2018).

Antimicrobial Activity Against Tomato Plant Pathogens

Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showed potent antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. This study provides a structure-activity relationship, indicating the potential agricultural applications of these compounds (Vinaya et al., 2009).

Antileishmanial Activity of Sulfone Derivatives

A study on the synthesis of unsymmetrical sulfides and their oxidation to sulfones revealed potent antileishmanial agents against the protozoan parasite Leishmania donovani. These findings highlight the therapeutic potential of sulfone derivatives in treating visceral leishmaniasis (Dar et al., 2015).

Synthesis and Bioactivity of Piperidine Oxime Compound

A novel synthesis method for a piperidine oxime compound with potential bioactivity was described, showcasing the versatility of piperidine derivatives in synthesizing compounds with varied biological applications (Si-jia, 2011).

Propiedades

IUPAC Name |

1-[(4-methylphenyl)methylsulfonyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-12-5-7-13(8-6-12)11-17(15,16)14-9-3-2-4-10-14/h5-8H,2-4,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVPXRKLWWYGSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methylbenzyl)sulfonyl]piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

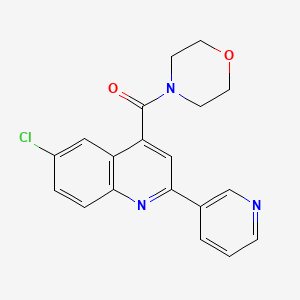

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methylene]-4-chloro-1H-pyrazole-3-carbohydrazide](/img/structure/B4622499.png)

![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4622525.png)

![4-ethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4622533.png)

![methyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4622546.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-2-methyl-5-(4-methylphenyl)-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4622562.png)

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4622565.png)

![2-(5-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]thio}-3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B4622574.png)

![2-[hydroxy(diphenyl)acetyl]-N-(4-methyl-2-oxo-2H-chromen-7-yl)hydrazinecarbothioamide](/img/structure/B4622583.png)

![3-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazole](/img/structure/B4622586.png)

![N-(2-furylmethyl)-2-(4-{[(3-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4622587.png)